molecular formula C17H19F3N8O2S B2925926 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 749222-87-5

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2925926
CAS RN: 749222-87-5
M. Wt: 456.45
InChI Key: XQZSXTWUYJMKSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a unique chemical with a linear formula of C16H18BrN7OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound contains a total of 62 bonds, including 37 non-H bonds, 22 multiple bonds, 11 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 2 nine-membered rings .


Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. It contains two five-membered rings, two six-membered rings, and two nine-membered rings .

Scientific Research Applications

Glutaminase Inhibitors

Compounds similar to the one inquired about have been studied for their role as glutaminase inhibitors, which are significant in cancer research. For example, derivatives of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have shown potential as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been explored for their therapeutic potential in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, suggesting a promising avenue for cancer treatment research (Shukla et al., 2012).

Antiviral Activity

The synthesis and study of 4,6-bis-ethylamino[1,3,5]triazine derivatives have indicated significant antiviral activity, particularly against the Flu A (H1N1) virus. These compounds, developed on the basis of 4,6-bis-ethylamino[1,3,5]triazin-2-tiol, have shown high antiviral efficacy in in vitro studies, pointing to their potential as foundations for developing new antiviral drugs (Demchenko et al., 2020).

Anticancer and Antimicrobial Activities

Research on antipyrine-based heterocycles, including triazolo and pyrazolo derivatives, has revealed their potential in exhibiting anticancer and antimicrobial activities. These studies have led to the development of novel compounds with promising biological activities, offering pathways for the creation of new therapeutic agents (Riyadh et al., 2013).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. Such research provides valuable insights into developing new agricultural chemicals that can protect crops from pests more effectively (Fadda et al., 2017).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8O2S/c1-3-21-13-24-14(22-4-2)28-15(25-13)26-27-16(28)31-9-12(29)23-10-5-7-11(8-6-10)30-17(18,19)20/h5-8H,3-4,9H2,1-2H3,(H,23,29)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZSXTWUYJMKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

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